l-苏糖醇

描述

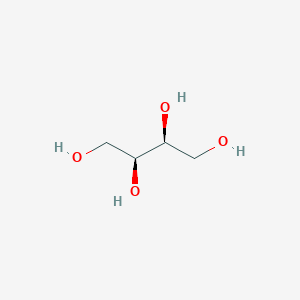

D-赤藓糖醇是一种四碳糖醇,也称为四碳糖,其分子式为C4H10O4。它自然存在于某些藻类、真菌和地衣中。 D-赤藓糖醇以甜度是蔗糖的两倍而闻名,并在冠状动脉血管扩张剂方面具有应用 .

作用机制

Target of Action

l-Threitol, a chiral four-carbon sugar alcohol, is primarily used as an intermediate in the chemical synthesis of other compounds . It exists in the enantiomorphic forms D-threitol and L-threitol, the reduced forms of D- and L-threose . It is the diastereomer of erythritol . .

Mode of Action

It’s worth noting that its structural analogue, 1,4-dithiothreitol, is commonly used in biochemical studies as a protective agent to prevent the oxidation of sh (thiol) groups and for reducing disulphides to dithiols .

Biochemical Pathways

Research has shown that the conversion of erythritol to erythrulose by xylitol dehydrogenase (xdh), and further reduction to d-threitol, is of interest .

Pharmacokinetics

It was found that the terminal half-life of treosulfan was about 1.8 hours, and about 15% of the administered total dose was excreted in the urine over 24 hours .

Action Environment

It’s worth noting that threitol, a diastereomer of l-threitol, serves as a cryoprotectant (antifreeze agent) in the alaskan beetle upis ceramboides .

科学研究应用

D-赤藓糖醇在科学研究中具有广泛的应用:

化学: 用作合成其他化合物的中间体。

生物学: 在某些耐渗透压酵母中充当渗透保护剂.

医学: 研究其作为冠状动脉血管扩张剂的潜在用途.

5. 作用机理

D-赤藓糖醇主要通过其作为糖醇的作用发挥作用。它与各种分子靶标相互作用,包括参与碳水化合物代谢的酶。 在生物系统中,它充当渗透保护剂,帮助细胞在压力条件下保持渗透平衡 .

类似化合物:

赤藓糖醇: D-赤藓糖醇的一种非对映异构体,用作糖替代品。

L-赤藓糖醇: D-赤藓糖醇的对映异构体,具有相似的化学性质,但生物活性不同。

木糖醇: 另一种糖醇,在食品和医药中具有类似的应用。

独特之处: D-赤藓糖醇因其特定的立体化学而独一无二,这影响了其甜度和生物活性。 与赤藓糖醇不同,D-赤藓糖醇通常不用作糖替代品,但在医药和研究中具有专门的应用 .

生化分析

Biochemical Properties

L-Threitol plays a significant role in biochemical reactions, particularly in the context of metabolic pathways involving sugar alcohols. It interacts with various enzymes and proteins, including xylitol dehydrogenase, which catalyzes the conversion of erythritol to L-threitol. This interaction is crucial for the biosynthesis of L-threitol in microbial cell factories. Additionally, L-threitol can act as a substrate for other dehydrogenases and reductases, participating in redox reactions that are essential for cellular metabolism .

Cellular Effects

L-Threitol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, L-threitol can modulate the activity of certain signaling molecules and transcription factors, leading to changes in gene expression patterns. This, in turn, can impact cellular functions such as growth, differentiation, and stress responses. Moreover, L-threitol’s involvement in redox reactions can influence cellular energy metabolism and the balance of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of L-threitol involves its interactions with specific biomolecules, including enzymes and proteins. L-Threitol can bind to the active sites of dehydrogenases and reductases, facilitating redox reactions that are critical for cellular metabolism. Additionally, L-threitol may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways. Changes in gene expression induced by L-threitol can also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-threitol can change over time. Studies have shown that L-threitol is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, L-threitol may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have indicated that L-threitol can have sustained effects on cellular metabolism and gene expression, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of L-threitol vary with different dosages in animal models. At low to moderate doses, L-threitol has been shown to have beneficial effects on metabolic health, including improved glucose tolerance and reduced oxidative stress. At high doses, L-threitol may exhibit toxic or adverse effects, such as liver damage and disruptions in metabolic homeostasis. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving L-threitol .

Metabolic Pathways

L-Threitol is involved in several metabolic pathways, particularly those related to sugar alcohol metabolism. It is synthesized from erythritol through the action of xylitol dehydrogenase and can be further metabolized by other dehydrogenases and reductases. L-Threitol’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism. Additionally, L-threitol may interact with cofactors such as NADH and NADPH, which are essential for redox reactions .

Transport and Distribution

Within cells and tissues, L-threitol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of L-threitol, ensuring its proper localization and accumulation within cells. The distribution of L-threitol can also be influenced by factors such as tissue type, cellular compartmentalization, and the presence of other metabolites. Understanding the transport and distribution of L-threitol is crucial for elucidating its physiological roles and potential therapeutic applications .

Subcellular Localization

L-Threitol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, L-threitol may be localized to the cytoplasm, mitochondria, or other organelles where it can participate in metabolic reactions. The subcellular localization of L-threitol can affect its activity and function, as well as its interactions with other biomolecules. Studies on the subcellular distribution of L-threitol can provide insights into its role in cellular metabolism and regulation .

准备方法

合成路线和反应条件: D-赤藓糖醇可以通过木糖醇脱氢酶从赤藓糖醇合成,其中赤藓糖为中间体。 此方法涉及将赤藓糖醇酶促转化为赤藓糖,然后进一步还原为 D-赤藓糖醇 .

工业生产方法: 一种优化的合成路线包括从酒石酸开始的五步程序。 此方法包括使用现代试剂和增强的后处理条件来实现高产量的对映体纯 D-赤藓糖醇 .

化学反应分析

反应类型: D-赤藓糖醇会经历各种化学反应,包括:

氧化: D-赤藓糖醇可以被氧化形成相应的醛或酮。

还原: 它可以被还原形成更简单的醇。

取代: D-赤藓糖醇中的羟基可以被其他官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 酸性或碱性催化剂通常用于促进取代反应。

主要产品:

氧化: 醛和酮。

还原: 更简单的醇。

取代: 根据所用试剂的不同,各种取代衍生物。

相似化合物的比较

Erythritol: A diastereomer of D-Treitol, used as a sugar substitute.

L-Treitol: The enantiomer of D-Treitol, with similar chemical properties but different biological activities.

Xylitol: Another sugar alcohol with similar applications in food and medicine.

Uniqueness: D-Treitol is unique due to its specific stereochemistry, which influences its sweetness and biological activity. Unlike erythritol, D-Treitol is not commonly used as a sugar substitute but has specialized applications in medicine and research .

属性

IUPAC Name |

(2S,3S)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2319-57-5, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: l-Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol. [, ]

A: Yes, researchers have used various spectroscopic techniques to characterize l-Threitol, including nuclear magnetic resonance (NMR) spectroscopy to study its conformation in aqueous solution. [] 1H NMR spectra have also been used to confirm the structure of synthesized derivatives. []

A: l-Threitol derivatives have been successfully incorporated into polymers, demonstrating compatibility with materials like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). [, , ]

A: Studies show that incorporating l-Threitol derivatives into PBS and PBT can influence their thermal and mechanical properties. For instance, it can increase glass transition temperatures, lower melt temperatures, and alter crystallinity. [, ]

A: While not directly catalytic, l-Threitol derivatives like lariat ethers incorporating a monoaza-15-crown-5 unit have been successfully used as phase transfer catalysts in asymmetric Michael addition reactions. []

A: The l-Threitol-based crown ethers have shown good to excellent enantioselectivities in reactions like the addition of 2-nitropropane to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene. []

A: Yes, molecular dynamics simulations have been employed to investigate the conformation of l-Threitol in aqueous solution, especially in relation to its sweetness properties. [] Density functional theory (DFT) calculations have also been used to understand the energetics and stability of its phenylboronic acid esters. []

A: Molecular dynamics simulations suggest that the "sweetness triangle" conformation found in l-Threitol contributes to its sweetness, though it is predicted to be a weaker sweetener than erythritol. []

A: The substituents on the chalcone significantly impact the yield and enantioselectivity in Michael addition reactions catalyzed by l-Threitol-based crown ethers, highlighting the importance of structural modifications for optimizing catalytic activity. []

ANone: The provided research primarily focuses on the chemical synthesis and properties of l-Threitol and its derivatives, with limited information available regarding SHE regulations, environmental impact, or degradation pathways.

A: Derivatives like 1,4-dideoxy-1,4-imino-l-threitol have been shown to act as competitive inhibitors of α-l-arabinofuranosidase III in Monilinia fructigena, highlighting the potential for biological activity within this class of compounds. []

A: Researchers utilize a combination of techniques including NMR spectroscopy, gas chromatography/mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) for the analysis of l-Threitol and its derivatives. [, , ]

A: More recent research explores its applications in various fields. This includes its use as a building block for chiral auxiliaries in asymmetric synthesis, as a monomer for the preparation of biodegradable polymers, and as a starting material for the synthesis of bioactive compounds. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

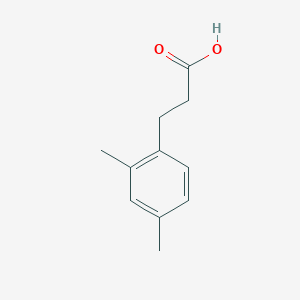

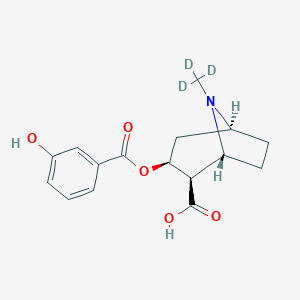

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)